An In-depth Technical Guide to 1-[(6-Fluoropyridin-3-yl)methyl]azepane: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-[(6-Fluoropyridin-3-yl)methyl]azepane: Synthesis, Properties, and Therapeutic Potential
Introduction: Bridging Two Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide focuses on the novel chemical entity, 1-[(6-Fluoropyridin-3-yl)methyl]azepane . This molecule represents a thoughtful hybridization of two "privileged" structural motifs: the fluoropyridine ring and the azepane scaffold.
A thorough search of chemical databases does not yield a specific CAS (Chemical Abstracts Service) number for 1-[(6-Fluoropyridin-3-yl)methyl]azepane, suggesting it is a novel compound or one that is not widely cataloged. The absence of a unique identifier underscores the pioneering nature of research into this specific molecular architecture. This guide, therefore, serves as a foundational document for researchers and drug development professionals interested in exploring this promising area of chemical space. We will deconstruct the molecule into its constituent parts, propose a robust synthetic pathway, and discuss its potential physicochemical properties and therapeutic applications based on established principles of medicinal chemistry.
The core of this molecule consists of:
-
A (6-Fluoropyridin-3-yl)methyl moiety: Fluoropyridine derivatives are integral to numerous FDA-approved drugs. The incorporation of a fluorine atom can significantly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile by altering its electronic properties and binding interactions.[1][2][3]
-
An azepane ring: The seven-membered azepane heterocycle is a key structural component in a wide range of pharmaceuticals.[4][5][6] Its non-planar, flexible three-dimensional structure provides an excellent scaffold for creating molecules that can effectively interact with complex biological targets, often leading to improved selectivity and reduced off-target effects.[6][7]
This guide will provide the necessary technical insights to synthesize, characterize, and evaluate 1-[(6-Fluoropyridin-3-yl)methyl]azepane, paving the way for new discoveries in drug development.
Proposed Synthesis: A Practical and Efficient Route
The most direct and logical approach to synthesizing 1-[(6-Fluoropyridin-3-yl)methyl]azepane is through reductive amination. This widely used and robust reaction couples an aldehyde with a primary or secondary amine in the presence of a reducing agent. In this case, 6-fluoropyridine-3-carbaldehyde serves as the aldehyde component and azepane as the secondary amine.
The causality behind this choice of synthetic strategy lies in its efficiency, high functional group tolerance, and the commercial availability of the starting materials. Reductive amination typically proceeds in high yield and avoids the harsh conditions that might be required for other coupling methods, such as direct N-alkylation with a halomethylpyridine, which could lead to side reactions.
Figure 1: Proposed synthetic workflow for 1-[(6-Fluoropyridin-3-yl)methyl]azepane via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol is a self-validating system, where the progress of the reaction can be monitored by standard analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 1: Reaction Setup
-
To a solution of 6-fluoropyridine-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane) in a round-bottom flask, add azepane (1.1 eq).
-
Stir the mixture at room temperature. The initial reaction is the formation of an intermediate iminium ion. The choice of solvent is critical; protic solvents like methanol can facilitate iminium ion formation.
Step 2: Reduction
-
After stirring for a period (e.g., 1 hour, or until iminium ion formation is observed by LC-MS), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.
-
The use of NaBH(OAc)₃ is deliberate; it is selective for the reduction of iminium ions in the presence of the starting aldehyde, thus minimizing side reactions like the reduction of the aldehyde to an alcohol.
-
Allow the reaction to stir at room temperature overnight, or until completion is confirmed by TLC or LC-MS analysis.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[(6-Fluoropyridin-3-yl)methyl]azepane.
Physicochemical and Pharmacokinetic Profile
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 1-[(6-Fluoropyridin-3-yl)methyl]azepane is not available, we can predict its key properties based on its structure.
| Property | Predicted Value/Range | Rationale & Significance |
| Molecular Formula | C₁₂H₁₇FN₂ | - |
| Molecular Weight | 208.28 g/mol | Low molecular weight is generally favorable for oral bioavailability (Lipinski's Rule of 5). |
| cLogP | ~2.0 - 2.5 | This predicted lipophilicity is in a good range for cell permeability and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~28 Ų | A low TPSA value suggests good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | The absence of H-bond donors can improve membrane permeability. |
| Hydrogen Bond Acceptors | 2 (N atoms) | The nitrogen atoms can interact with biological targets. |
| pKa (most basic) | ~8.5 - 9.5 (Azepane N) | The basicity of the azepane nitrogen will influence solubility and receptor binding. |
Potential Therapeutic Applications and Mechanism of Action
The combination of the fluoropyridine and azepane scaffolds suggests a high potential for biological activity across several therapeutic areas.
-
Oncology: Many kinase inhibitors used in cancer therapy incorporate a pyridine or fluoropyridine ring to interact with the hinge region of the kinase active site.[2] The azepane moiety can provide a vector for exploring additional binding pockets and improving selectivity.
-
Neuroscience: The azepane ring is found in various centrally active agents.[5][6] The compound's predicted ability to cross the blood-brain barrier could make it a candidate for targeting CNS disorders.
-
Anti-inflammatory and Autoimmune Diseases: Fluoropyridine derivatives have been explored as inhibitors of key inflammatory mediators like MAP-activated protein kinase 2 (MK2).[8]
Hypothetical Mechanism of Action: Kinase Inhibition
Given the prevalence of the fluoropyridine scaffold in kinase inhibitors, a plausible mechanism of action for 1-[(6-Fluoropyridin-3-yl)methyl]azepane is the inhibition of a protein kinase implicated in a disease pathway. The diagram below illustrates this hypothetical interaction.
Figure 2: Hypothetical mechanism of action: competitive inhibition of a protein kinase by 1-[(6-Fluoropyridin-3-yl)methyl]azepane.
In this model, the fluoropyridine moiety of the compound could form hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The azepane group could then extend into a hydrophobic pocket, conferring potency and selectivity.
Conclusion and Future Directions
1-[(6-Fluoropyridin-3-yl)methyl]azepane stands as a promising, yet unexplored, molecule at the intersection of two pharmacologically significant scaffolds. This guide provides a solid theoretical and practical foundation for its synthesis and initial characterization. The proposed reductive amination pathway offers a reliable method for obtaining this compound.
Future research should focus on the following:
-
Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using NMR, mass spectrometry, and elemental analysis.
-
In Vitro Screening: Profiling the compound against a panel of biological targets, such as a broad kinase panel, to identify its primary mechanism of action.
-
ADME Profiling: Experimentally determining its physicochemical properties and metabolic stability to assess its drug-likeness.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand how modifications to either the fluoropyridine or azepane ring affect biological activity and properties.
By systematically exploring the potential of 1-[(6-Fluoropyridin-3-yl)methyl]azepane, researchers can unlock new avenues for the development of novel therapeutics to address unmet medical needs.
References
-
Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
-
Mykura, F., et al. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Research Square. [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
-
Iannazzo, D., et al. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
Alneyadi, S. S., et al. (2024). Fluoropyridine analogues used against lymphoid leukemia. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. InnoPharmChem. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). InnoPharmChem. [Link]
-
Afanasyev, O. I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Procter, D. J., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
-
Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
-
ResearchGate. (2021). Azepanes in bioactive molecules and drugs containing a trifluoro-, a difluoro- or a perfluoro-alkyl group. ResearchGate. [Link]
-
ResearchGate. (2024). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]
-
Griesbeck, A. G., et al. (n.d.). Synthesis of azepane-fused pyrano[3,2-b]indoles by Lewis acid-catalysed oxa Diels–Alder reactions. Organic & Biomolecular Chemistry. [Link]
-
Li, J., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Pharmaceutical Fronts, 4(01), e9-e21. [Link]
-
Boutureira, O., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of Organic Chemistry, 88(16), 11527-11537. [Link]
-
Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]
-
da Silva, A. J. M., et al. (n.d.). Synthesis of a Trihydroxylated Aminoazepane from D-Glucitol by an Intramolecular Aziridine Ring Opening. Universidade Federal de São João del-Rei. [Link]
-
ResearchGate. (n.d.). Synthesis and Aminomethylation of A-Azepane-Fused Uvaol and Betulin Derivatives. ResearchGate. [Link]
-
PubChem. (n.d.). 1-(6-Bromopyridin-3-yl)-1,4-diazepane. PubChem. [Link]
-
MedChemComm. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Royal Society of Chemistry. [Link]
-
PubChemLite. (n.d.). 1-(pyridin-3-ylmethyl)azepane (C12H18N2). PubChemLite. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
